N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Description
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a propanamide derivative characterized by a 4-ethylphenylamine moiety linked via an amide bond to a 3-(5-methylfuran-2-yl)propanoic acid chain.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLBYKLGWCXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328650 | |
| Record name | N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
627889-30-9 | |
| Record name | N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 4-ethylphenylamine with 3-(5-methyl-2-furyl)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
- Structure : Differs by replacing the ethyl group with a bromine atom at the para position.
- Properties :
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Structure : Features a chlorine atom and a triazole ring instead of furan.
- Properties: Higher hydrogen-bond acceptors (5 vs. 3 in the ethyl-furan compound).
Variations in the Propanamide Side Chain
N-(9-ethyl-9H-carbazol-3-yl)-3-(oxadiazolyl)propanamides
- Structure : Incorporates oxadiazole rings (e.g., 1,2,4-oxadiazol-5-yl) instead of furan.
- Properties :
- Functional role: Oxadiazole rings are bioisosteres for esters, improving metabolic stability and cannabinoid receptor selectivity .
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
- Structure : Includes a sulfonamide group and a hydroxylated phenyl side chain.
- Properties :
Heterocyclic Modifications
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide
- Structure : Replaces furan with indole and biphenyl groups.
- Properties: Indole enables serotonin receptor interactions, broadening therapeutic scope beyond typical propanamide targets .
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide
Data Table: Key Comparators
Research Findings and Trends
- Lipophilicity vs. Solubility : Ethyl and bromine substituents increase logP, favoring membrane permeability but risking solubility issues. Methoxy or sulfonamide groups counterbalance this by raising polar surface area .
- Target Selectivity: Heterocycles like oxadiazole or triazole direct compounds toward specific receptors (e.g., cannabinoid CB2) or enzymes, whereas furan or indole groups may broaden target profiles .
- Metabolic Stability : Halogens (Br, Cl) and aromatic heterocycles (oxadiazole) resist oxidative metabolism compared to alkyl chains, extending half-life .
Biological Activity
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a propanamide backbone linked to a 4-ethylphenyl group and a 5-methylfuran moiety. Its molecular formula is CHNO, with a molecular weight of approximately 299.38 g/mol. The unique combination of these substituents contributes to its distinctive chemical properties and potential biological activities.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : this compound has been shown to interact with specific enzymes, potentially inhibiting their activity and leading to various therapeutic effects.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction may involve:
- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and infection.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential efficacy against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study: Antimicrobial Activity
In a recent study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on certain pathogens, suggesting its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms and efficacy in clinical settings.
Future Directions
The unique structural features of this compound position it as a promising lead compound in drug development. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level will aid in optimizing its pharmacological profile.
- Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for its development as a therapeutic agent.
- Structural Modifications : Exploring derivatives could enhance its biological activity and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
